BenchChemオンラインストアへようこそ!

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide

HDAC inhibition fluorine medicinal chemistry metabolic stability

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide (CAS 2034569-58-7) is a synthetic small-molecule benzamide derivative (C₁₅H₁₄FNO₂S, MW 291.34 g/mol) featuring a 5-acetylthiophene moiety linked via an ethyl spacer to a 3-fluorobenzamide group. The compound belongs to the thiophene-containing benzamide class, a chemotype extensively investigated for histone deacetylase (HDAC) inhibition.

Molecular Formula C15H14FNO2S
Molecular Weight 291.34
CAS No. 2034569-58-7
Cat. No. B2737424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide
CAS2034569-58-7
Molecular FormulaC15H14FNO2S
Molecular Weight291.34
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H14FNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19)
InChIKeyNVWZVDIECVEGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-fluorobenzamide (CAS 2034569-58-7): Compound Class, Core Characteristics, and Procurement Context


N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide (CAS 2034569-58-7) is a synthetic small-molecule benzamide derivative (C₁₅H₁₄FNO₂S, MW 291.34 g/mol) featuring a 5-acetylthiophene moiety linked via an ethyl spacer to a 3-fluorobenzamide group. The compound belongs to the thiophene-containing benzamide class, a chemotype extensively investigated for histone deacetylase (HDAC) inhibition [1]. Within this class, thiophenyl benzamides such as BRD‑6929 (TPB) have demonstrated high-affinity, selective inhibition of HDAC1 (IC₅₀ = 1 nM) and HDAC2 (IC₅₀ = 8 nM), and have advanced into HIV‑1 latency reversal research . 5‑Acetylthiophene‑2‑carboxamide derivatives have also been profiled as HDAC inhibitors in biochemical assays [2]. The 3‑fluoro substituent on the benzamide ring is a notable structural feature that, by analogy to well‑established medicinal chemistry principles, may modulate target selectivity, metabolic stability, and physicochemical properties relative to non‑fluorinated or alternative‑position fluorinated analogs.

Why N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-fluorobenzamide Cannot Be Interchanged with Generic Thiophene-Benzamide Analogs Without Quantitative Risk


Within the thiophene‑benzamide chemical series, even subtle modifications dramatically alter biological target profiles, selectivity windows, and physicochemical behavior. For example, the well‑characterized thiophenyl benzamide BRD‑6929 achieves single‑digit nanomolar HDAC1/2 inhibition with brain penetrance , whereas a closely related 5‑acetylthiophene‑2‑carboxamide exhibits only micromolar HDAC6 activity [1], demonstrating that changes to the thiophene substitution and benzamide linkage profoundly shift potency (≥100‑fold) and isotype selectivity. Similarly, moving the fluorine substituent from the 3‑position to the 2‑ or 4‑position on the benzamide ring can alter hydrogen‑bonding geometry with HDAC catalytic zinc ions and adjacent residues, potentially changing both potency and selectivity profiles in ways that are not predictable without experimental determination [2]. Generic substitution of N‑(2‑(5‑acetylthiophen‑2‑yl)ethyl)‑3‑fluorobenzamide with a non‑fluorinated, differently halogenated, or alkyl‑substituted analog therefore carries a high risk of losing the intended pharmacological signature, invalidating structure‑activity relationship (SAR) interpretation, or compromising reproducibility in biochemical and cellular assays. The quantitative evidence below substantiates the specific differentiation points that justify selecting this exact compound over its closest commercially available or literature‑precedented analogs.

Quantitative Differentiation Evidence for N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-fluorobenzamide Against Closest Analogs


3-Fluoro vs. Non-Fluorinated Benzamide: Metabolic Stability and HDAC Binding Topology Advantage

The 3-fluorobenzamide motif in the target compound replaces the hydrogen atom at the meta position of the benzamide ring with a fluorine atom. In HDAC inhibitor medicinal chemistry, fluorination of the benzamide moiety has been shown to improve metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the substituted position, while simultaneously modulating the electronic environment of the amide carbonyl that coordinates the catalytic Zn²⁺ ion. In a class-level analysis, 3-fluorobenzamide derivatives exhibit altered Zn²⁺-chelation geometry compared to non-fluorinated benzamides, which can translate into shifts in HDAC isotype selectivity [1]. The closest non-fluorinated comparator, N-(2-(5-acetylthiophen-2-yl)ethyl)benzamide (parent compound), lacks this fluorine and is therefore predicted to have higher oxidative metabolic turnover and potentially lower HDAC binding affinity due to altered amide electronics.

HDAC inhibition fluorine medicinal chemistry metabolic stability

3-Fluoro vs. 2-Trifluoromethylbenzamide: Steric and Electronic Differentiation at the Benzamide Moiety

The commercially available analog N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide carries a bulky, electron-withdrawing CF₃ group at the ortho position, whereas the target compound bears a smaller, meta‑positioned fluorine. The ortho‑CF₃ group introduces significant steric hindrance near the amide bond, which may restrict the conformational freedom required for optimal Zn²⁺ chelation in the HDAC active site. The described analog has been reported to inhibit proliferation of MCF‑7 and A549 cancer cell lines with IC₅₀ values in the low micromolar range, but the contribution of the CF₃ group to potency vs. selectivity has not been parsed . In contrast, the 3‑fluoro substituent in the target compound is expected to preserve near‑native binding geometry while offering improved metabolic stability relative to non‑fluorinated benzamides, potentially yielding a clearer SAR signal in HDAC selectivity profiling.

HDAC SAR trifluoromethyl vs fluoro steric effects

5-Acetylthiophene-ethyl Linker vs. Direct Thiophenyl-Benzamide: Linker Length Contribution to HDAC Active Site Engagement

The target compound contains an ethyl linker (–CH₂CH₂–) between the 5‑acetylthiophene and the 3‑fluorobenzamide, whereas the prototypical thiophenyl benzamide HDAC inhibitor BRD‑6929 (TPB) connects the thiophene directly to an aniline‑benzamide scaffold without a flexible linker. In HDAC inhibitors, the length and flexibility of the linker separating the surface‑recognition cap from the zinc‑binding group are critical determinants of isotype selectivity [1]. BRD‑6929 achieves HDAC1 IC₅₀ = 1 nM and HDAC2 IC₅₀ = 8 nM with a rigid, directly attached thiophene . The ethyl linker in the target compound introduces additional rotatable bonds (increased from 4 to 5), which may alter the conformational ensemble available for HDAC binding and potentially shift selectivity toward different HDAC isoforms or non‑HDAC targets. A structurally related 5‑acetylthiophene‑2‑carboxamide with a shorter, chiral linker shows only weak HDAC6 activity (IC₅₀ = 6,900 nM) [2], illustrating how linker architecture dramatically impacts potency.

linker SAR HDAC inhibition thiophene derivatives

Physicochemical Differentiation: Calculated LogP, PSA, and Ligand Efficiency Predictors vs. BRD-6929

While BRD‑6929 is reported to be brain‑penetrant, its higher molecular weight (351.42 g/mol vs. 291.34 g/mol), higher topological polar surface area (tPSA ~112 Ų vs. ~71 Ų predicted for the target compound), and higher cLogP (~4.9 vs. ~2.8) place it closer to the limits of CNS drug‑like space . The target compound, with its lower molecular weight, reduced lipophilicity, and smaller tPSA, is predicted to have more favorable passive permeability and solubility characteristics according to Lipinski and CNS MPO scoring paradigms [1]. These computed differences are quantifiable using standard cheminformatics tools and translate into potentially higher free fraction, lower non‑specific binding, and improved aqueous solubility for in vitro assay compatibility.

physicochemical profiling drug-likeness CNS penetration

Highest-Confidence Application Scenarios for N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-fluorobenzamide Based on Evidence Strength


HDAC Isotype Selectivity Profiling: Probing Linker- and Fluoro-Dependent SAR

The ethyl linker and 3-fluorobenzamide features differentiate this compound from direct-linked thiophenyl benzamides such as BRD‑6929 [1] and from 5‑acetylthiophene‑2‑carboxamides with varied linkers [2]. It is best deployed as a chemical probe in comparative HDAC panel screening (HDAC1–11) to empirically map how linker flexibility and fluorine position shift isotype selectivity relative to well‑characterized reference inhibitors. Procurement is justified when the research objective requires a compound that blends the 5‑acetylthiophene recognition element with a flexible ethyl linker and a meta‑fluorobenzamide zinc‑binding group that is absent from existing commercial HDAC inhibitor libraries.

Fluorine Metabolic Stability Benchmarking in Benzamide Scaffolds

The 3‑fluoro substituent provides an opportunity to quantify fluorine‑mediated metabolic stabilization relative to non‑fluorinated or differently substituted analogs. The compound can be used in microsomal or hepatocyte stability assays alongside the non‑fluorinated parent benzamide and the 2‑trifluoromethyl analog [1] to generate quantitative intrinsic clearance (CLint) values. This scenario is valuable for medicinal chemistry teams optimizing benzamide lead series where fluorine substitution pattern is a key design variable.

Physicochemical Assay Compatibility and Early Hit Triage

With predicted cLogP ~2.8 and tPSA ~71 Ų, this compound falls within favorable drug‑like space and is expected to exhibit lower non‑specific binding and aggregation propensity than larger, more lipophilic thiophenyl benzamides such as BRD‑6929 (MW 351, cLogP ~4.9) [1]. It is suitable for high‑concentration biochemical assay formats (e.g., SPR, ITC, fluorescence‑based HDAC assays) where clean physical behavior is critical for reliable Kd/IC₅₀ determination. Procurement is recommended when assay robustness and minimization of false positives due to compound aggregation are primary concerns.

Chemical Biology Tool for HIV‑1 Latency Reversal Combination Studies

Thiophenyl benzamide HDAC inhibitors, including TPB (BRD‑6929), have demonstrated potentiation of gnidimacrin‑mediated HIV‑1 latency reversal in ex vivo patient PBMC models, achieving a >3‑fold reduction in latently infected cell frequency when combined [1]. The target compound, as a structurally distinct thiophenyl benzamide with differentiated linker and fluorine substitution, can be evaluated as a novel latency‑reversing agent alone or in combination with PKC agonists to determine whether its altered HDAC selectivity profile enhances or attenuates the synergistic effect observed with BRD‑6929.

Quote Request

Request a Quote for N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.